molecular formula C10H21NO3 B1316206 tert-Butyl (4-hydroxybutyl)(methyl)carbamate CAS No. 99207-32-6

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

Cat. No. B1316206
CAS RN: 99207-32-6
M. Wt: 203.28 g/mol
InChI Key: BYPKFIHBBILFGE-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a chemical compound with the CAS Number: 99207-32-6 . It has a molecular weight of 203.28 and a linear formula of C10H21NO3 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is represented by the linear formula C10H21NO3 . Unfortunately, the 3D structure or the detailed atomic arrangement is not available in the search results.


Physical And Chemical Properties Analysis

“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a liquid at room temperature . It has a flash point of 125.7°C and a boiling point of 284.2±19.0°C at 760 mmHg . The compound should be stored in a dry place at 2-8°C .

Scientific Research Applications

    Palladium-Catalyzed Synthesis

    • Application : “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method of Application : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
    • Results : The specific outcomes of this application are not provided in the source, but the synthesis of N-Boc-protected anilines is a key step in the production of many pharmaceuticals and other chemical products .

    Molecular Simulations

    • Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular simulations .
    • Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
    • Results : The specific outcomes of this application are not provided in the source, but molecular simulations are a key tool in understanding the behavior of molecules and materials .

    Chemical Synthesis

    • Application : “tert-Butyl (4-hydroxymethyl)phenyl)carbamate” is used in chemical synthesis .
    • Method of Application : It is used in the synthesis of 2,5-Dihydrofuran-2-carboxylic acid and 4-(Boc-amino)benzyl Alcohol .
    • Results : The specific outcomes of this application are not provided in the source, but these compounds are important intermediates in the synthesis of various chemical products .

    Storage and Handling

    • Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in the storage and handling of chemicals .
    • Method of Application : It is stored in a sealed, dry environment at 2-8°C .
    • Results : The specific outcomes of this application are not provided in the source, but proper storage and handling of chemicals is crucial for maintaining their stability and effectiveness .

    Molecular Visualization

    • Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular visualization .
    • Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
    • Results : The specific outcomes of this application are not provided in the source, but molecular visualization is a key tool in understanding the behavior of molecules and materials .

Safety And Hazards

The compound is classified under the GHS06 pictogram, with the signal word "Danger" . The hazard statement is H301, and the precautionary statements are P301+P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor .

properties

IUPAC Name

tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKFIHBBILFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564738
Record name tert-Butyl (4-hydroxybutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxybutyl)(methyl)carbamate

CAS RN

99207-32-6
Record name tert-Butyl (4-hydroxybutyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask, charged with 3.00 g (28.5 mmol) of N-methyl-4-aminobutanol in 75 mL of dioxane, was added 5 mL of triethylamine (35.4 mmol) followed by 7.85 g (31.9 mmol) of BOC-ON, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. The mixture was stirred at room temperature for 20 h and then concentrated via rotary evaporation. The residue was chromatographed on silica gel, eluting first with 20% ethyl acetate/hexane, then with 40% ethyl acetate/hexane, and finally with 75% ethyl/hexane. The fractions containing product were combined and concentrated via rotary evaporation to afford 4.85 g of the product (32) as a near colorless oil (84%): 1H-NMR (CDCl3) d 3.65 (2H, t), 3.23 (2H, t), 2.81 (3H, s), 1.67-1.45 (4H, m), and 1.42 (9H, s) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DT Harris - 2011 - search.proquest.com
Acyl-transfer reactions have become commonplace in organic synthesis and organocatalysis of these reactions is becoming increasingly popular. 4-Dimethylaminopyridine has proven …
Number of citations: 2 search.proquest.com

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